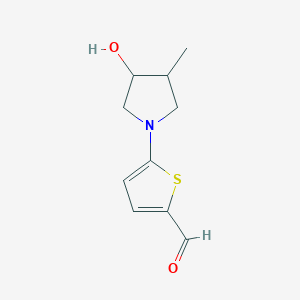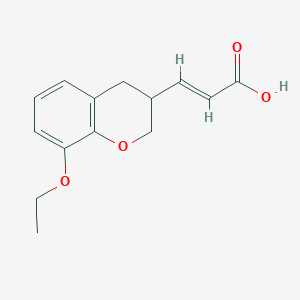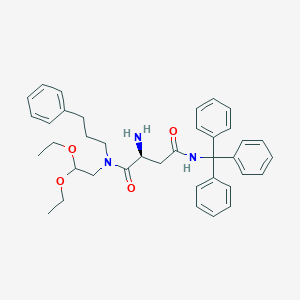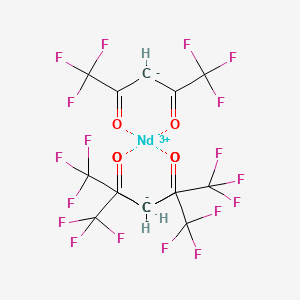
Tris(glycinato)iron(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(glycinato)iron(III) is a coordination complex formed between iron(III) ions and glycine, an amino acid. This compound is part of a broader class of transition metal amino acid complexes, which are known for their diverse coordination modes and significant biochemical relevance . The compound typically adopts an octahedral geometry, where the iron(III) ion is surrounded by three bidentate glycine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(glycinato)iron(III) can be synthesized by reacting iron(III) salts with glycine in an aqueous solution. A common method involves the reaction of iron(III) chloride with glycine in a basic medium, such as sodium hydroxide, to facilitate the formation of the complex. The reaction is typically carried out at room temperature and requires careful control of pH to ensure the complete coordination of glycine to the iron(III) ion .
Industrial Production Methods: The process may include additional steps for purification and crystallization to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(glycinato)iron(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The glycine ligands can be substituted by other ligands, such as water or other amino acids, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the iron(III) center.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tris(glycinato)iron(III) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of transition metal complexes.
Biology: Investigated for its potential role in biological systems, particularly in understanding metal-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, including as a source of bioavailable iron in nutritional supplements.
Industry: Utilized in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of tris(glycinato)iron(III) involves its ability to coordinate with various biological molecules, influencing their structure and function. The iron(III) center can participate in redox reactions, which are crucial for many biological processes. The glycine ligands provide stability to the complex and facilitate its interaction with other molecules. The compound can target specific proteins and enzymes, modulating their activity through coordination and redox mechanisms .
Comparison with Similar Compounds
Tris(glycinato)cobalt(III): Similar in structure but contains cobalt(III) instead of iron(III).
Tris(acetylacetonato)iron(III): Another iron(III) complex with acetylacetonate ligands.
Uniqueness: Tris(glycinato)iron(III) is unique due to its specific coordination with glycine, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and form stable complexes makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H9FeN3O6 |
|---|---|
Molecular Weight |
275.00 g/mol |
IUPAC Name |
2-azanidylacetate;iron(6+) |
InChI |
InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
InChI Key |
BKERZOLTDSOAHY-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)



